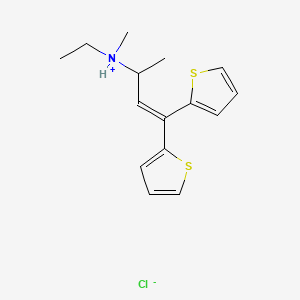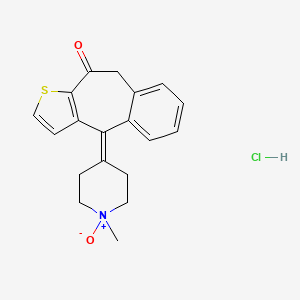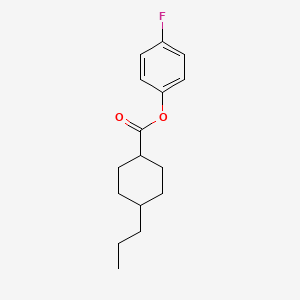
4-Fluorophenyl 4-propylcyclohexane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluorophenyl 4-propylcyclohexane-1-carboxylate is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a fluorophenyl group and a propyl group attached to a cyclohexane ring, with a carboxylate functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorophenyl 4-propylcyclohexane-1-carboxylate typically involves the esterification of 4-fluorophenol with 4-propylcyclohexane-1-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar esterification reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluorophenyl 4-propylcyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted fluorophenyl derivatives.
Applications De Recherche Scientifique
4-Fluorophenyl 4-propylcyclohexane-1-carboxylate has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Fluorophenyl 4-propylcyclohexane-1-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxylate group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluorophenyl 4-propylcyclohexane-1-carboxylate: Characterized by the presence of a fluorophenyl group and a propyl group attached to a cyclohexane ring.
4-Bromophenyl 4-propylcyclohexane-1-carboxylate: Similar structure but with a bromophenyl group instead of a fluorophenyl group.
4-Methoxyphenyl 4-propylcyclohexane-1-carboxylate: Contains a methoxyphenyl group instead of a fluorophenyl group.
Uniqueness
The presence of the fluorophenyl group in this compound imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its bromophenyl or methoxyphenyl analogs. This uniqueness can be exploited in various synthetic and biological applications.
Propriétés
Numéro CAS |
79912-81-5 |
|---|---|
Formule moléculaire |
C16H21FO2 |
Poids moléculaire |
264.33 g/mol |
Nom IUPAC |
(4-fluorophenyl) 4-propylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C16H21FO2/c1-2-3-12-4-6-13(7-5-12)16(18)19-15-10-8-14(17)9-11-15/h8-13H,2-7H2,1H3 |
Clé InChI |
MIQJNTHRQAEKJR-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CCC(CC1)C(=O)OC2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(9-([1,1'-Biphenyl]-4-yl)-9H-carbazol-4-yl)boronic acid](/img/structure/B13413883.png)
![(2-Nonanoyloxy-3-octadeca-9,12-dienoyloxypropoxy)-[2-(trimethylazaniumyl)ethyl]phosphinate](/img/structure/B13413884.png)
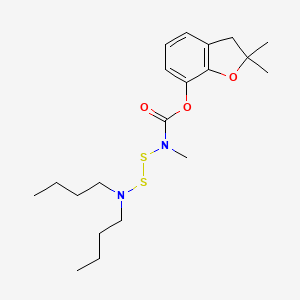
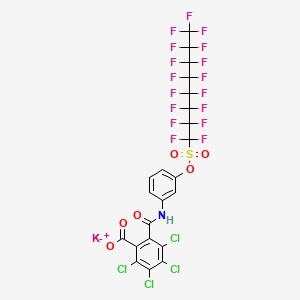

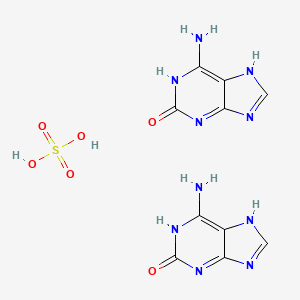
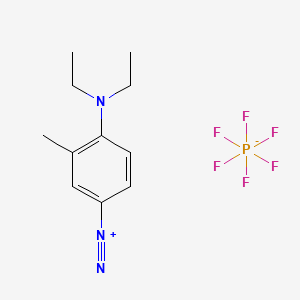


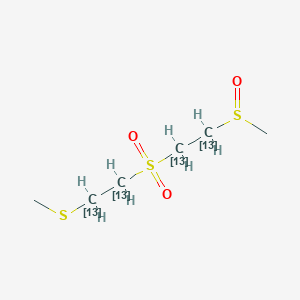

![Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-, sodium salt](/img/structure/B13413938.png)
